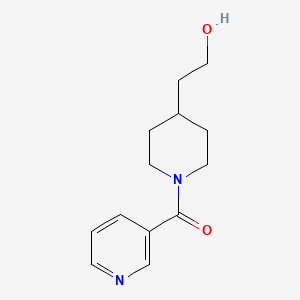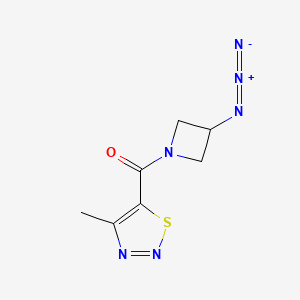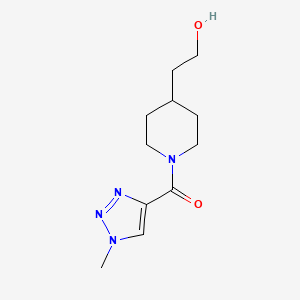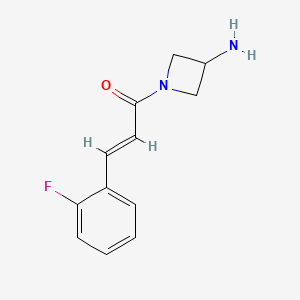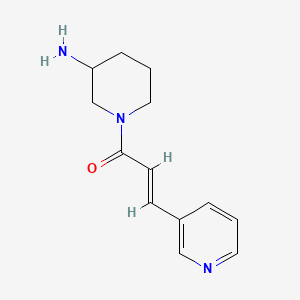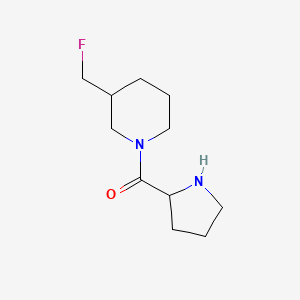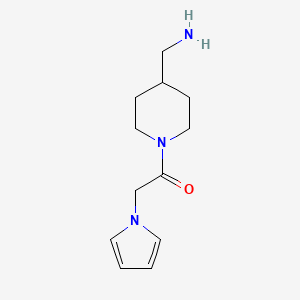
4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid
Descripción general
Descripción
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific piperidine derivative would depend on its exact molecular structure. For example, 4,4-Difluoro-1-methylpiperidine has a molecular weight of 135.16 g/mol .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that certain derivatives of 4-oxobutanoic acid, such as 1-ethyl-6,8-difluoro-4-oxo-7(4-aryl piperazin-1-yl) and 1-ethyl-6,8-difluoro-4-oxo-7(4-piperidin-1-yl), exhibit promising antimicrobial activities. These compounds have been assessed for antibacterial and antifungal activities through microbroth dilution techniques and show efficacy against pathogens like Candida albicans and Cryptococcous neoformans (Srinivasan et al., 2010).
Synthesis and Structural Analysis
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound synthesized using a catalytic amount of piperidine, was evaluated for antimicrobial and antioxidant susceptibilities. The molecule's structure was confirmed through spectral studies and X-ray diffraction, indicating the compound's potential in various scientific applications (Kumar et al., 2016).
Antibacterial Agents
A series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks synthesized and introduced into the quinolone core showed promising antibacterial activity. One specific compound exhibited comparable antibacterial activity against quinolone-susceptible and multidrug-resistant strains, especially against Staphylococcus aureus and Staphylococcus epidermidis (Huang et al., 2010).
Novel Hybrid Compounds Synthesis
Hybrid systems containing pharmacophoric fragments were synthesized using 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid and other compounds in the presence of nitrogenous bases like piperidine. This demonstrates the compound's versatility in creating novel structures with potential therapeutic applications (Ivanova et al., 2019).
Antibacterial and Antifungal Activities
New derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime were synthesized and evaluated for in vitro antibacterial and antifungal activities. Some of these compounds displayed good antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(difluoromethyl)piperidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c11-10(12)7-3-5-13(6-4-7)8(14)1-2-9(15)16/h7,10H,1-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUMOOLOVORTTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



